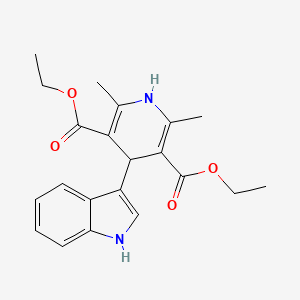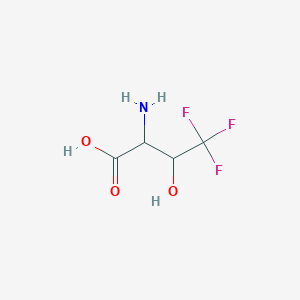![molecular formula C17H24N2O5S B2815786 Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate CAS No. 2380189-91-1](/img/structure/B2815786.png)
Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate, also known as TAK-659, is a small molecule inhibitor that has been studied extensively in the field of cancer research. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of enzymes that are involved in the growth and spread of cancer cells.
Wirkmechanismus
Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate works by inhibiting the activity of several enzymes that are involved in the growth and spread of cancer cells, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor (TCR) signaling pathways. By blocking these pathways, this compound can prevent the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. This compound has also been shown to modulate the immune system, enhancing the activity of T cells and natural killer cells, which can help to further inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate for lab experiments is its specificity for BTK, ITK, and TCR signaling pathways. This specificity allows researchers to study the effects of blocking these pathways in cancer cells, without affecting other signaling pathways. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain effective levels in vivo.
Zukünftige Richtungen
There are several future directions for research on Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate. One area of interest is the development of combination therapies, which can enhance the efficacy of this compound in cancer treatment. Another area of interest is the study of this compound in different types of cancer, to determine its effectiveness in a broader range of tumors. Additionally, further research is needed to understand the long-term safety and efficacy of this compound in clinical trials.
Synthesemethoden
The synthesis of Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate involves several steps, starting with the reaction of 4-bromo-2-fluorobenzoic acid with morpholine to form 4-(morpholin-4-yl)benzoic acid. This intermediate is then reacted with cyclobutylmethyl bromide to form 4-[(1-morpholin-4-ylcyclobutyl)methyl]benzoic acid. The final step involves the reaction of this intermediate with methyl sulfamoyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate has been studied extensively in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to be effective in inhibiting the growth and spread of cancer cells in these models, both as a single agent and in combination with other drugs. This compound has also been shown to have a favorable safety profile, with few side effects observed in preclinical studies.
Eigenschaften
IUPAC Name |
methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-23-16(20)14-3-5-15(6-4-14)25(21,22)18-13-17(7-2-8-17)19-9-11-24-12-10-19/h3-6,18H,2,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRMXWRMHGLPBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

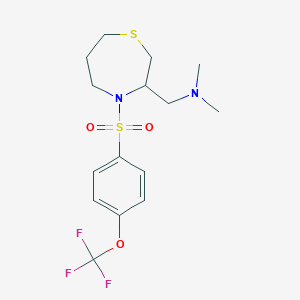
![(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2815707.png)
![2,6-difluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2815709.png)

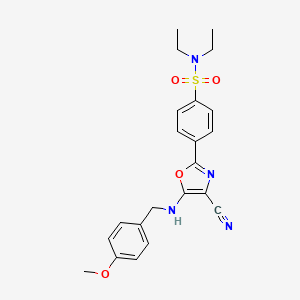
![Ethyl 2-methyl-5-[(4-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2815714.png)



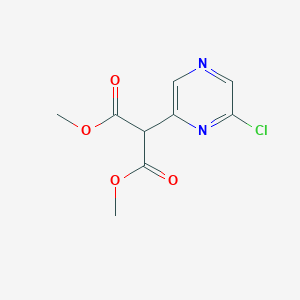

![(2E)-2-cyano-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2815724.png)
